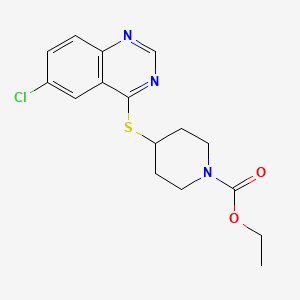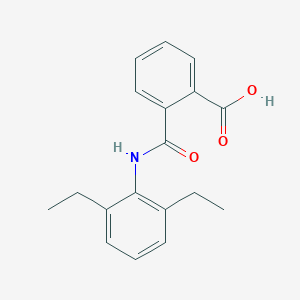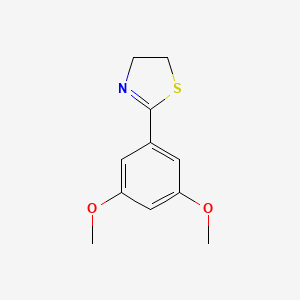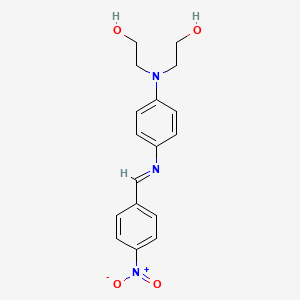
2-Penten-1-ol, 4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-4-Methyl-2-penten-1-ol is an organic compound with the molecular formula C6H12O It is an unsaturated alcohol with a double bond in the second position and a methyl group attached to the fourth carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-Methyl-2-penten-1-ol can be achieved through several methods. One common approach involves the aldol condensation of acetaldehyde and isobutyraldehyde, followed by reduction of the resulting α,β-unsaturated aldehyde. The reaction conditions typically involve the use of a base such as sodium hydroxide to catalyze the aldol condensation, and a reducing agent like sodium borohydride for the reduction step.
Industrial Production Methods
In an industrial setting, the production of (2E)-4-Methyl-2-penten-1-ol may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the hydrogenation process, ensuring efficient conversion of starting materials to the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-4-Methyl-2-penten-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the double bond can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of 4-methylpentan-1-ol.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 4-Methyl-2-pentenal, 4-Methyl-2-pentenoic acid
Reduction: 4-Methylpentan-1-ol
Substitution: 4-Methyl-2-pentyl chloride, 4-Methyl-2-pentyl bromide
Applications De Recherche Scientifique
(2E)-4-Methyl-2-penten-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism of action of (2E)-4-Methyl-2-penten-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt cell membranes, leading to cell lysis. The compound’s unsaturated nature allows it to participate in various biochemical reactions, potentially affecting enzyme activity and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-2-pentanol: A saturated alcohol with similar molecular structure but lacking the double bond.
4-Methyl-2-pentenoic acid: An unsaturated carboxylic acid derived from the oxidation of (2E)-4-Methyl-2-penten-1-ol.
4-Methyl-2-pentenal: An unsaturated aldehyde formed through partial oxidation of the compound.
Uniqueness
(2E)-4-Methyl-2-penten-1-ol is unique due to its combination of an unsaturated double bond and a hydroxyl group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
5362-55-0 |
|---|---|
Formule moléculaire |
C6H12O |
Poids moléculaire |
100.16 g/mol |
Nom IUPAC |
(E)-4-methylpent-2-en-1-ol |
InChI |
InChI=1S/C6H12O/c1-6(2)4-3-5-7/h3-4,6-7H,5H2,1-2H3/b4-3+ |
Clé InChI |
BRYMKDNCWBMHIF-ONEGZZNKSA-N |
SMILES isomérique |
CC(C)/C=C/CO |
SMILES canonique |
CC(C)C=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



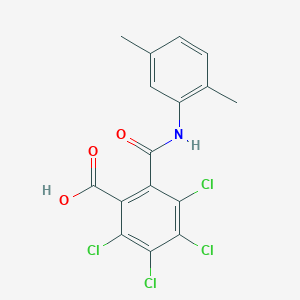

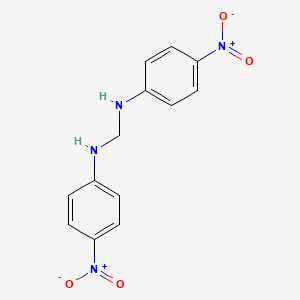
![4-[(2-bromophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B15075241.png)
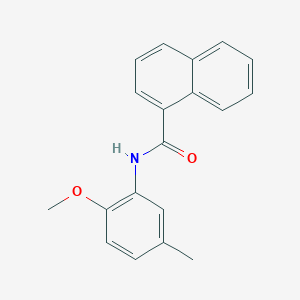

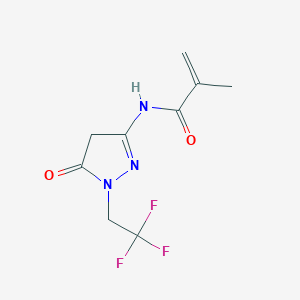
![N-benzyl-4-(morpholin-4-yl)-6-[(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B15075262.png)
